molecular formula C19H24N4O2 B7099392 Tert-butyl 3-[(6-phenylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-[(6-phenylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B7099392
M. Wt: 340.4 g/mol
InChI Key: UHDUQDFFOOGUDF-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(6-phenylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrimidine ring, and a pyrrolidine ring

Properties

IUPAC Name

tert-butyl 3-[(6-phenylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-19(2,3)25-18(24)23-10-9-15(12-23)22-17-11-16(20-13-21-17)14-7-5-4-6-8-14/h4-8,11,13,15H,9-10,12H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDUQDFFOOGUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(6-phenylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Attachment of the tert-butyl group: This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(6-phenylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride and alkyl halides in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine and pyrrolidine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-[(6-phenylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(6-phenylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Tert-butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate: Contains a methoxy group on the pyrimidine ring.

Uniqueness

Tert-butyl 3-[(6-phenylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate is unique due to the presence of the phenyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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